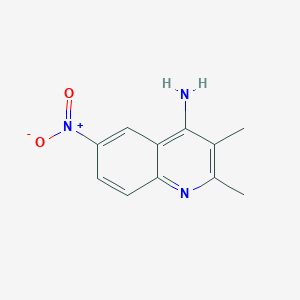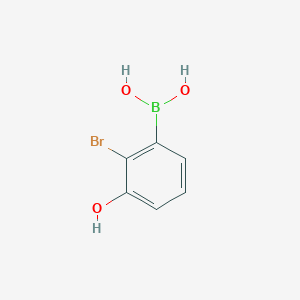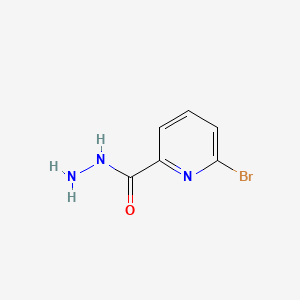![molecular formula C11H18O4 B11892141 methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3S)-1,4-dioxaspiro[45]decan-3-yl]acetate is an organic compound with the molecular formula C11H18O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate typically involves the formation of the spiroketal core followed by esterification. One common method starts with the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spiroketal intermediate. This intermediate is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiroketal-containing natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spiroketal compound with a smaller ring size.
1,4-Dioxaspiro[4.5]decan-6-yl acrylamide: A related compound with an acrylamide functional group.
Uniqueness
Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate is unique due to its specific spiroketal structure and the presence of an ester functional group. This combination of features makes it particularly versatile in synthetic applications and potential biological activity.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)7-9-8-14-11(15-9)5-3-2-4-6-11/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
FKXHYCKLEVTYOW-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@H]1COC2(O1)CCCCC2 |
Canonical SMILES |
COC(=O)CC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


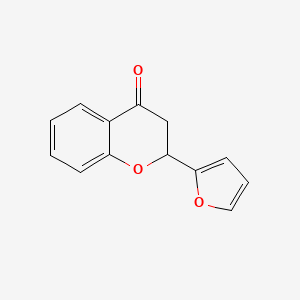


![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)
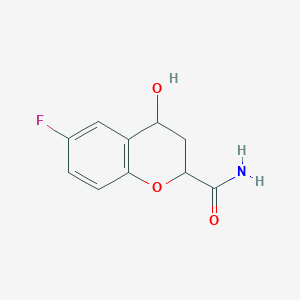
![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)

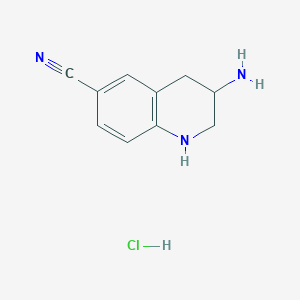
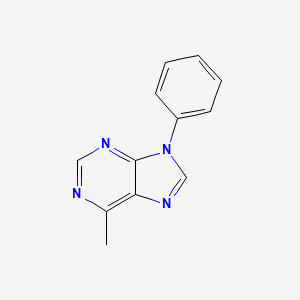
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
